molecular formula C10H6BrClN2O B13714770 5-Bromo-4-(2-chlorophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2-chlorophenyl)imidazole-2-carbaldehyde

Katalognummer: B13714770
Molekulargewicht: 285.52 g/mol
InChI-Schlüssel: RMRPMHBFSFGWDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD33022615 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, making it a subject of interest in research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD33022615 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. For instance, one common method involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of MFCD33022615 is designed for large-scale synthesis, ensuring consistency and efficiency. The process involves the use of advanced equipment and techniques to maintain the quality of the compound. The preparation method is simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

MFCD33022615 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

The reactions involving MFCD33022615 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

MFCD33022615 has a wide range of scientific research applications, making it a valuable compound in various fields:

Wirkmechanismus

The mechanism of action of MFCD33022615 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical effects, depending on the specific application. The molecular targets and pathways involved are subjects of ongoing research, aiming to uncover the detailed mechanisms by which the compound exerts its effects .

Vergleich Mit ähnlichen Verbindungen

MFCD33022615 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as dichloroaniline and other aniline derivatives share structural similarities with MFCD33022615.

    Uniqueness: MFCD33022615 stands out due to its specific structure, which imparts unique stability and reactivity. .

Eigenschaften

Molekularformel

C10H6BrClN2O

Molekulargewicht

285.52 g/mol

IUPAC-Name

5-bromo-4-(2-chlorophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H6BrClN2O/c11-10-9(13-8(5-15)14-10)6-3-1-2-4-7(6)12/h1-5H,(H,13,14)

InChI-Schlüssel

RMRPMHBFSFGWDN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=C(NC(=N2)C=O)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.